3-cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
“3-cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of cyclopropane, difluorophenyl, and benzofuran moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide” typically involves multiple steps, including the formation of the benzofuran core, introduction of the difluorophenyl group, and attachment of the cyclopropanecarboxamido moiety. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Difluorophenyl Group: This step may involve halogenation reactions using fluorinating agents.
Attachment of Cyclopropanecarboxamido Moiety: This can be done through amide bond formation using cyclopropanecarboxylic acid and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“3-cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “3-cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the difluorophenyl group may enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives such as:
Uniqueness
- The unique combination of cyclopropane, difluorophenyl, and benzofuran moieties in “this compound” may confer distinct chemical and biological properties, such as enhanced stability, selectivity, and potency.
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-13-8-7-11(9-14(13)21)22-19(25)17-16(23-18(24)10-5-6-10)12-3-1-2-4-15(12)26-17/h1-4,7-10H,5-6H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCSYOKMDFKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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